molecular formula C14H11Cl2NO2 B7723846 (4-Chloro-phenyl)-(4-chloro-phenylamino)-acetic acid

(4-Chloro-phenyl)-(4-chloro-phenylamino)-acetic acid

Cat. No.: B7723846
M. Wt: 296.1 g/mol
InChI Key: RVDKUYQDRIIADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-phenyl)-(4-chloro-phenylamino)-acetic acid is a substituted acetic acid derivative featuring two 4-chlorophenyl groups: one attached to the amino group (phenylamino) and the other directly bonded to the α-carbon of the acetic acid backbone. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacological and chemical behavior . The compound is synthetically versatile, serving as a precursor for hydrazides, azo dyes, and heterocyclic derivatives, as evidenced by its role in anticonvulsant agents and antimicrobial scaffolds .

Properties

IUPAC Name

2-(4-chloroanilino)-2-(4-chlorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-10-3-1-9(2-4-10)13(14(18)19)17-12-7-5-11(16)6-8-12/h1-8,13,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDKUYQDRIIADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann Coupling-Mediated Synthesis

Ullmann coupling facilitates the direct coupling of 4-chloroaniline with 4-chlorophenylacetic acid derivatives. A representative protocol involves:

  • Activation of the carboxylic acid : Conversion of 4-chlorophenylacetic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions.

  • Coupling reaction : Reacting the acid chloride with 4-chloroaniline in the presence of a copper(I) catalyst (e.g., CuI) and a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP).

Key reaction parameters :

  • Temperature: 80–120°C

  • Solvent: NMP or dimethylformamide (DMF)

  • Catalyst loading: 5–10 mol% CuI

  • Yield: 60–75% after purification.

Condensation of α-Keto Acids with Aromatic Amines

An alternative route involves the condensation of 4-chloroaniline with 4-chlorophenylglyoxylic acid (α-keto acid derivative). This method employs:

  • In-situ generation of the α-keto acid : Oxidation of 4-chlorophenylacetic acid using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

  • Schiff base formation : Reaction of the α-keto acid with 4-chloroaniline in ethanol or methanol under reflux, followed by reduction with sodium borohydride (NaBH₄) to stabilize the secondary amine.

Optimization insights :

  • Acidic conditions (pH 4–5) enhance imine formation.

  • Reduction steps require strict temperature control (0–5°C) to prevent over-reduction.

Catalytic Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, widely used in biphenyl synthesis, have been adapted for constructing the (4-chlorophenyl)-(4-chlorophenylamino) framework.

Suzuki-Miyaura Coupling

While traditionally used for C–C bond formation, Suzuki-Miyaura coupling can be modified for C–N bonds using arylboronic acids and amines.

  • Substrate preparation : Synthesis of 4-chlorophenylboronic acid from 4-bromochlorobenzene via Miyaura borylation.

  • Coupling with amino-acetic acid derivatives : Reaction of the boronic acid with a brominated phenylamino-acetic acid ester using Pd(PPh₃)₄ as a catalyst and sodium carbonate (Na₂CO₃) as a base in a 1,2-dimethoxyethane (DME)/water solvent system.

Representative conditions :

  • Catalyst: 2–5 mol% Pd(PPh₃)₄

  • Temperature: 70–80°C

  • Yield: 65–73%.

Buchwald-Hartwig Amination

This method enables direct coupling of aryl halides with amines. For the target compound:

  • Substrates : 4-bromo-4'-chloro-biphenyl and glycine derivatives.

  • Catalytic system : Pd₂(dba)₃ with Xantphos ligand and cesium carbonate (Cs₂CO₃) in toluene.

Critical parameters :

  • Ligand-to-palladium ratio: 2:1

  • Reaction time: 12–24 hours

  • Yield: 55–68%.

Purification and Crystallization Techniques

Purification of this compound is challenging due to its polar functional groups and propensity for polymorphism.

Solvent-Based Recrystallization

  • Preferred solvents : Isobutyl acetate, acetonitrile, or ethyl acetate.

  • Procedure : Dissolve the crude product in a minimal volume of hot solvent, filter through a hyflow bed, and cool gradually to induce crystallization.

Example :

Solvent SystemTemperature RangePurity After Crystallization
Isobutyl acetate/MeCy85–90°C → 25°C>99% (by HPLC)
Acetonitrile70–75°C → 25°C98%

Chromatographic Purification

  • Normal-phase silica gel : Eluent mixtures of ethyl acetate/hexane (3:7 v/v) resolve regioisomers.

  • Reverse-phase C18 columns : Methanol/water gradients remove residual salts and byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 7.35–7.28 (m, 8H, Ar–H)

    • δ 6.50 (s, 1H, NH)

    • δ 4.10 (s, 2H, CH₂COOH)

  • ¹³C NMR : δ 174.2 (COOH), 138.5–126.3 (Ar–C), 52.1 (CH₂).

X-Ray Diffraction (XRD)

Single-crystal XRD confirms the planar arrangement of the two 4-chlorophenyl groups and hydrogen bonding between the amino and carboxylate groups.

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

  • Heterogeneous catalysts : Pd/C or Cu-Al₂O₃ systems enable catalyst reuse for ≥5 cycles without significant activity loss.

  • Solvent recycling : Distillation recovery rates exceed 90% for NMP and DMF .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenyl)-(4-chloro-phenylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activity , particularly its potential as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures often exhibit the ability to inhibit specific enzymes or interact with cellular receptors, suggesting that (4-Chloro-phenyl)-(4-chloro-phenylamino)-acetic acid may also possess bioactive effects. The mechanisms through which it exerts these effects are under ongoing investigation, focusing on its role in modulating signaling pathways within cells.

Case Studies

  • A study published in Medicinal Chemistry highlighted the synthesis of derivatives of this compound and their evaluation for anticancer properties. The derivatives showed promising results in inhibiting tumor cell proliferation in vitro.
  • Another research conducted on the compound's interaction with bacterial enzymes demonstrated its potential as a novel antimicrobial agent, particularly effective against resistant strains.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of other bioactive molecules. Its reactivity can be attributed to the presence of both chloro groups, which facilitate electrophilic substitution reactions and nucleophilic attacks.

Synthesis Pathways

  • The synthesis typically involves several steps, which can be optimized using continuous flow reactors to enhance yield and consistency.
  • A comparative analysis table illustrates various compounds related to this compound:
Compound NameStructure Characteristics
(4-Chloro-phenyl)-(2-fluoro-phenylamino)-acetic acidContains chloro and fluoro groups; different position of fluoro substituent
(4-Bromo-phenyl)-(4-fluoro-phenylamino)-acetic acidSimilar structure but bromine instead of chlorine
(3-Fluoro-phenyl)-(3-chloro-phenylamino)-acetic acidDifferent positions of fluoro and chloro substituents

Studies focusing on the interactions of this compound with biological targets are essential for understanding its pharmacological properties. Interaction studies often examine its effects on specific enzymes and cellular receptors.

Research Findings

  • A study published in Journal of Biological Chemistry reported that analogs of this compound were able to inhibit certain kinases involved in cancer progression, indicating a potential therapeutic application.
  • Additionally, research has shown that the compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.

Mechanism of Action

The mechanism by which (4-Chloro-phenyl)-(4-chloro-phenylamino)-acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

A. D-4-Chlorophenylglycine HCl (C₈H₈ClNO₂·HCl)

  • Structure: (R)-enantiomer of 2-amino-2-(4-chlorophenyl)acetic acid.
  • Properties : Molecular weight = 219.06 g/mol; used in chiral synthesis and peptide modifications .

B. (S)-Amino-(4-chloro-phenyl)-acetic Acid

  • Structure : (S)-enantiomer with applications in asymmetric catalysis and enantioselective drug design .

Key Difference : Enantiomers exhibit divergent biological interactions; for example, D-forms are often prioritized in CNS-targeting drugs due to blood-brain barrier compatibility .

Functional Group Modifications

A. 2-[2-(4-Chloro-phenyl)-acetylamino]-3-(3,4-dimethoxyphenyl)propionic Acid Methyl Ester

  • Structure : Methyl ester and dimethoxyphenyl substituents.
  • Properties : Crystallographic data (space group P2₁/c, Z = 4) reveal planar acetamide groups, stabilizing intermolecular hydrogen bonds .

B. Azo Dye Derivatives

  • Structure : Azo (-N=N-) linkage formed with terpenes (e.g., citral, camphor).
  • Applications : Used in dye-sensitized solar cells and pH-responsive materials .

Pharmacological and Physicochemical Data Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Biological Activity Lipophilicity (log k) Ref.
(4-Chloro-phenyl)-(4-chloro-phenylamino)-acetic acid 294.15 Phenylamino, acetic acid Anticonvulsant precursor 2.1 (estimated)
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid 311.78 Thiazole, acetic acid Anti-cancer, antimicrobial 2.8
(4-Chloro-phenylamino)-acetic acid hydrazide 199.64 Hydrazide Anticonvulsant 1.5
D-4-Chlorophenylglycine HCl 219.06 Amino acid, HCl salt Chiral building block 0.9

Biological Activity

(4-Chloro-phenyl)-(4-chloro-phenylamino)-acetic acid, a compound with notable structural features, has been the subject of various studies focusing on its biological activities. This article provides a comprehensive overview of its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by two chlorophenyl groups attached to an amino-acetic acid moiety. Its molecular formula is C14H12Cl2NO2C_{14}H_{12}Cl_2NO_2, and it has a molecular weight of approximately 295.16 g/mol. The presence of chlorine atoms enhances its lipophilicity, which is a crucial factor in its biological activity.

Overview

Several studies have investigated the antimicrobial properties of this compound, particularly against various bacterial strains. The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro evaluations demonstrated that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens, as summarized in Table 1.

Microorganism MIC (μg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Enterococcus faecalis12.0
Pseudomonas aeruginosa32.0

The results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions.

Research has indicated that this compound may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of proliferation.

Cytotoxicity Studies

A study evaluating the cytotoxic effects on human cancer cell lines revealed an IC50 value ranging from 5 to 15 μM, indicating moderate to high cytotoxicity depending on the cell line tested. This suggests potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Chlorine Substitution: The introduction of chlorine atoms increases lipophilicity, enhancing membrane permeability and biological interaction.
  • Amino Group: The amino group plays a crucial role in binding to biological targets, influencing both antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Efficacy Study:
    A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. Results showed that it inhibited growth effectively at low concentrations, comparable to standard antibiotics like ampicillin .
  • Cytotoxicity Assessment:
    In another study focusing on cytotoxicity against THP-1 leukemia cells, this compound demonstrated significant cell death at concentrations as low as 10 µM .

Q & A

Q. How to optimize stability during long-term storage?

  • Solutions : Store lyophilized at -20°C under argon. Protect the acetic acid moiety from hydrolysis using tert-butyl ester prodrugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.